tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate is an organic compound that belongs to the class of carbamates. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate typically involves the reaction of 2-amino-4-bromophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment for mixing, reaction control, and purification .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in an organic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted phenoxyethyl carbamates.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(2-amino-4-chlorophenoxy)ethyl)carbamate
- tert-Butyl (2-(2-amino-4-fluorophenoxy)ethyl)carbamate
- tert-Butyl (2-(2-amino-4-iodophenoxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens like chlorine or fluorine .
Properties
IUPAC Name |
tert-butyl N-[2-(2-amino-4-bromophenoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(14)8-10(11)15/h4-5,8H,6-7,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRBTRVVYLNGQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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